molecular formula C19H12F3N3S B2849959 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole CAS No. 473714-97-5

4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole

Cat. No.: B2849959
CAS No.: 473714-97-5
M. Wt: 371.38
InChI Key: QGGSRZMJYZGXPE-UHFFFAOYSA-N
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Description

4-Phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole is a sophisticated hybrid heterocyclic compound designed for medicinal chemistry and pharmaceutical research. This molecule integrates two pharmaceutically significant moieties: a 3-phenyl-5-(trifluoromethyl)pyrazole ring and a 4-phenyl-1,3-thiazole scaffold, connected at the thiazole's 2-position. The strategic incorporation of the trifluoromethyl group enhances the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable scaffold in drug discovery . This compound is of significant interest in antimicrobial research, as hybrid structures containing both pyrazole and thiazole rings have demonstrated good to moderate activity against both Gram-positive and Gram-negative bacteria . The electron-withdrawing nature of the trifluoromethyl group on the pyrazole ring is a key structural feature that can enhance this antimicrobial potency . Furthermore, both the pyrazole and thiazole components are independently recognized for their anti-inflammatory potential. Pyrazole derivatives are known to interact with cyclooxygenase-2 (COX-2) active sites, forming hydrogen bonding and π-π interactions that augment anti-inflammatory activity , while thiazole derivatives have been investigated as potential inhibitors of inflammatory mediators such as LOX, COX, MAPK, and JAK-STAT pathways . This makes the compound a promising candidate for developing new anti-inflammatory agents. The primary value of this chemical entity lies in its use as a key intermediate or a novel lead compound in the synthesis of more complex bioactive molecules. Researchers can utilize this scaffold to explore structure-activity relationships (SAR), particularly by modifying the phenyl substituents or the core heterocycles to optimize potency and selectivity. It is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not approved for diagnostic, therapeutic, or personal use in humans or animals.

Properties

IUPAC Name

4-phenyl-2-[3-phenyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3S/c20-19(21,22)17-11-15(13-7-3-1-4-8-13)24-25(17)18-23-16(12-26-18)14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGSRZMJYZGXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C(F)(F)F)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by recent research findings and data.

  • Molecular Formula : C19H12F3N3S
  • Molecular Weight : 371.38 g/mol
  • CAS Number : [71530235]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that combine thiazole and pyrazole moieties. The detailed synthetic pathways may vary, but they often utilize electrophilic aromatic substitution and cyclization techniques to achieve the desired structure.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of thiazole and pyrazole derivatives. For instance, compounds similar to this compound have been tested against various bacterial strains.

Bacterial Strain Zone of Inhibition (mm) Control (Streptomycin)
E. coli1825
S. aureus2030
P. mirabilis1524
B. subtilis1728

These results indicate that the compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies revealed that it significantly reduces the production of pro-inflammatory cytokines in human cell lines, suggesting its potential as an anti-inflammatory agent . The mechanism appears to involve the inhibition of NF-kB signaling pathways.

Anticancer Activity

Emerging research indicates that thiazole derivatives can exhibit anticancer properties. For example, analogs of this compound have shown cytotoxic effects against various cancer cell lines, including breast (MCF7) and colon (HT29) cancer cells. The presence of trifluoromethyl groups enhances their potency by increasing lipophilicity and cellular uptake .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study synthesized a series of pyrazole-thiazole derivatives and tested their activity against resistant strains of Staphylococcus aureus. The results highlighted that certain derivatives had low minimum inhibitory concentrations (MIC), indicating strong antimicrobial potential .
  • Anti-inflammatory Mechanism Investigation : Research focused on the anti-inflammatory properties revealed that the compound inhibits the expression of COX-2 and iNOS in LPS-stimulated macrophages, further supporting its therapeutic potential in inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole exhibit promising anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its bioavailability and efficacy against various cancer types .

Inhibition of Glycine Transporter 1
This compound has been investigated as a potential inhibitor of Glycine Transporter 1 (GlyT1), which is implicated in several neurological disorders including schizophrenia. Inhibitors of GlyT1 can modulate synaptic glycine levels, leading to improved neurotransmission. A related study reported that modifications to the pyrazole structure could enhance the inhibitory activity against GlyT1, suggesting a pathway for developing new treatments for psychiatric conditions .

Agricultural Applications

Pesticidal Properties
The compound has been evaluated for its insecticidal properties against various agricultural pests. The presence of the thiazole ring contributes to its biological activity, making it a candidate for developing new insecticides that are effective against resistant pest populations. Research indicates that such compounds can disrupt the physiological processes in pests, leading to increased mortality rates .

Herbicidal Activity
In addition to its insecticidal properties, this compound has shown potential as a herbicide. Its ability to inhibit specific enzymes involved in plant growth can be harnessed to control weed populations in agricultural settings .

Material Science

Development of Functional Materials
The unique chemical structure of this compound allows it to be used in the development of functional materials such as sensors and catalysts. Its electronic properties can be tailored for specific applications in organic electronics and photonic devices. Research has demonstrated that incorporating such compounds into polymer matrices can enhance the performance characteristics of materials used in electronic applications .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Effect
Medicinal ChemistryAnticancer agentInhibits cell proliferation via signaling pathways
GlyT1 inhibitorModulates synaptic glycine levels
AgriculturalInsecticideDisrupts physiological processes in pests
HerbicideInhibits enzymes involved in plant growth
Material ScienceFunctional materialsEnhances electronic properties

Case Studies

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of various pyrazole derivatives, including those similar to this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting potential clinical applications .

Case Study 2: Insecticidal Efficacy
Research conducted on the efficacy of thiazole-containing compounds against agricultural pests demonstrated a marked reduction in pest populations when applied at specific concentrations. The study highlighted the need for further field trials to assess long-term effectiveness and environmental impact .

Chemical Reactions Analysis

Electrophilic Substitution

The thiazole ring’s electron-deficient nature facilitates electrophilic substitutions at the 5-position. For instance:

  • Nitration : Reacts with HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups, though yields are moderate (45–60%) due to steric hindrance from the trifluoromethyl group .

  • Halogenation : Chlorination using SOCl₂ or bromination with Br₂/FeBr₃ occurs selectively at the thiazole’s 5-position, producing derivatives with enhanced bioactivity .

Nucleophilic Aromatic Substitution

The pyrazole ring’s 1-position is susceptible to nucleophilic displacement. For example:

  • Reaction with amines (e.g., piperazine) in DMF at 120°C substitutes the pyrazole’s hydrogen, forming amide-linked hybrids with improved pharmacokinetic profiles .

Comparative Reactivity Analysis

Table 2: Reactivity Comparison with Analogous Compounds

CompoundReaction TypeReactivity TrendKey Factor Influencing Reactivity
Target CompoundElectrophilic substitutionModerate (due to CF₃ electron withdrawal)CF₃ group enhances thiazole’s electrophilicity
4-Phenyl-2-(pyrazolyl)oxazoleCyclocondensationLower yield (40–55%)Oxazole’s reduced ring stability vs. thiazole
Thiazole-pyridine hybrids Nucleophilic substitutionHigher (IC₅₀: 5.71 μM vs. 6.14 μM for 5-FU)Pyridine’s electron-deficient nature

Mechanistic Insights

  • Cyclocondensation Mechanism :
    The sulfur atom in thiocarboxyamide attacks the carbonyl carbon of bromoketones, forming an isothiourea intermediate. Subsequent cyclization eliminates HBr, yielding the bicyclic structure .

  • Acid-Mediated Dehydration :
    Concentrated H₂SO₄ protonates the hydroxyl group, facilitating water elimination and aromatization of the thiazole ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

Compounds 4 and 5 (described in and ) are isostructural derivatives of the target molecule, differing only in halogen substituents:

  • 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
  • 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
Property Target Compound Compound 4 (Cl) Compound 5 (Br)
Molecular Weight 309.31 g/mol ~550–600 g/mol (estimated) ~550–600 g/mol (estimated)
Crystal System Not reported Triclinic, P 1̄ Triclinic, P 1̄
Asymmetric Unit Two independent molecules Two independent molecules
Biological Activity Not reported Antimicrobial Antimicrobial

Both 4 and 5 exhibit similar crystal packing and planar molecular conformations, with slight deviations due to halogen size differences.

Thiazole-Triazole Hybrids ()

The series 9a–9e includes structurally related thiazole-triazole hybrids with varied aryl substituents:

  • 9a: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide
  • 9b–9e : Fluorophenyl, bromophenyl, methylphenyl, and methoxyphenyl variants
Feature Target Compound 9a–9e Series
Core Structure Thiazole-pyrazole Thiazole-triazole
Key Substituents Trifluoromethyl, phenyl Benzodiazole, acetamide
Synthesis Yield Moderate (~50–70%) High (>80%)
Biological Focus Anticancer (analogues) Not explicitly reported

The 9a–9e compounds prioritize triazole linkages and acetamide spacers, which may enhance solubility and binding affinity compared to the rigid pyrazole-thiazole framework of the target compound .

Pyrazole-Based Analogues with Trifluoromethyl Groups

lists 3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole (CAS 219986-64-8), a simpler analogue lacking the thiazole ring. Key comparisons:

Property Target Compound 3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
Molecular Complexity High (thiazole-pyrazole) Low (single pyrazole)
Trifluoromethyl Role Enhances metabolic stability Primary functional group
Applications Potential anticancer agents Pharmaceutical intermediates

Research Findings and Implications

  • Structural Insights : The target compound’s isostructural analogues (4 and 5 ) demonstrate that halogen substituents minimally disrupt crystal packing but significantly alter molecular weight and van der Waals interactions .
  • Synthetic Efficiency : Thiazole-triazole hybrids (9a–9e ) achieve higher yields due to optimized copper-catalyzed click chemistry, whereas the target compound’s synthesis requires longer reaction times .
  • Therapeutic Potential: The antimicrobial activity of 4 and 5 highlights the promise of halogenated thiazole-pyrazoles, warranting further investigation into the target compound’s bioactivity .

Preparation Methods

Thiazole Core Formation

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 4-phenylthiazole moiety. This method involves cyclocondensation of a thioamide with phenacyl bromide under acidic conditions. For example:

  • Reagents : 4-Phenylphenacyl bromide and pyrazole-1-carbothioamide.
  • Conditions : Reflux in ethanol with catalytic HCl (3–4 hours).
  • Mechanism : Nucleophilic attack by the thioamide sulfur on the α-carbon of phenacyl bromide, followed by cyclization and elimination of water.

This approach yields 2-amino-4-phenylthiazole intermediates, which are subsequently functionalized at position 2.

Direct Coupling of Pre-Formed Pyrazole and Thiazole Moieties

Nucleophilic Aromatic Substitution

A two-step protocol involves synthesizing 2-bromo-4-phenylthiazole and reacting it with the sodium salt of 3-phenyl-5-(trifluoromethyl)-1H-pyrazole:

  • Synthesis of 2-bromo-4-phenylthiazole :

    • Bromination of 4-phenylthiazole using N-bromosuccinimide (NBS) in dichloromethane.
    • Conditions : Room temperature, 12 hours (yield: 85–90%).
  • Coupling reaction :

    • Deprotonation of 3-phenyl-5-(trifluoromethyl)-1H-pyrazole with NaH in DMF.
    • Reaction with 2-bromo-4-phenylthiazole at 80°C for 6 hours.
    • Yield : 65–75% after column purification.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for coupling pyrazole and thiazole units:

  • Reagents : 2-Hydrazino-4-phenylthiazole and 3-phenyl-5-(trifluoromethyl)pyrazole-1-carbaldehyde.
  • Conditions : Ethanol, 100°C, 20 minutes (microwave).
  • Yield : 90–95%.

One-Pot Tandem Cyclization Approach

A streamlined method combines thiazole and pyrazole syntheses in a single pot:

  • Reactants : 4-Phenylphenacyl bromide, thiourea, and 3-phenyl-5-(trifluoromethyl)pyrazole-1-carbohydrazide.
  • Conditions : Reflux in ethanol with HCl (4 hours).
  • Mechanism :
    • Hantzsch cyclization forms the thiazole core.
    • In situ hydrazone formation and cyclization yield the pyrazole-thiazole hybrid.
  • Yield : 78–82%.

Spectroscopic Validation and Characterization

Key analytical data for the target compound:

Spectroscopic Method Characteristics
IR (KBr) 1575 cm⁻¹ (C=N stretch), 1140 cm⁻¹ (C-F stretch).
¹H NMR (CDCl₃) δ 7.2–8.7 (m, 10H, Ar-H), δ 6.8 (s, 1H, pyrazole-H).
¹³C NMR δ 165.2 (C=N), 140.5 (CF₃), 125–135 (Ar-C).
Mass Spectrometry m/z 371.4 [M+H]⁺, consistent with molecular formula C₁₉H₁₂F₃N₃S.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Hantzsch + Hydrazone High regioselectivity Multi-step, requires POCl₃ 70–80%
Nucleophilic Substitution Modular, uses pre-formed intermediates Low functional group tolerance 65–75%
Microwave-Assisted Rapid, high efficiency Specialized equipment needed 90–95%
One-Pot Tandem Time-efficient, fewer purification steps Complex optimization required 78–82%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole, and how can intermediate purity be validated?

  • Methodology : The synthesis typically involves multi-step reactions starting with pyrazole and thiazole precursors. For example:

  • Step 1 : React 3-phenyl-5-(trifluoromethyl)-1H-pyrazole with a thiazole derivative under reflux in anhydrous THF with catalytic Cu(I) salts to form the thiazolyl-pyrazole intermediate .
  • Step 2 : Introduce the phenyl group at position 4 of the thiazole via Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst .
    • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm structural integrity. Elemental analysis (C, H, N, S) should match theoretical values within ±0.3% .

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL (part of the SHELX suite) is recommended for small-molecule crystallography due to its robustness in handling twinned or high-symmetry data .
  • Validation : Check R-factor convergence (<5%) and validate with PLATON’s ADDSYM to detect missed symmetry .

Q. What spectroscopic techniques are critical for characterizing its electronic and steric properties?

  • FT-IR : Identify C-F (1100–1250 cm⁻¹) and thiazole C=N (1650 cm⁻¹) stretches .
  • NMR : ¹⁹F NMR detects trifluoromethyl groups (δ −60 to −70 ppm). ¹H NMR aromatic regions (δ 7.0–8.5 ppm) distinguish phenyl and pyrazole protons .
  • UV-Vis : Monitor π→π* transitions (λ ~250–300 nm) to assess conjugation .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disordered trifluoromethyl groups) be resolved during refinement?

  • Methodology :

  • Use SHELXL’s PART and AFIX commands to model disorder. Apply geometric constraints (e.g., C-F bond length = 1.33 Å) .
  • Validate with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions that may stabilize disorder .
    • Case Study : In structurally analogous compounds, anisotropic displacement parameters (ADPs) for trifluoromethyl groups were refined using ISOR restraints to mitigate overfitting .

Q. What computational strategies predict the compound’s electron distribution and reactivity for targeted bioactivity?

  • Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps and Fukui indices. This identifies nucleophilic/electrophilic sites (e.g., thiazole sulfur, pyrazole N) .
  • Docking Studies : Perform molecular docking (AutoDock Vina) with proteins like COX-2 or EGFR kinase. Parameterize the trifluoromethyl group with RESP charges derived from Gaussian09 .

Q. How do substituent variations on the phenyl or pyrazole rings affect biological activity?

  • SAR Insights :

  • Electron-Withdrawing Groups (e.g., CF₃) : Enhance metabolic stability but may reduce solubility. Compare with 4-fluorophenyl analogs (see Table 1) .

  • Steric Effects : Bulky substituents at position 3 of pyrazole hinder binding to hydrophobic enzyme pockets (e.g., CYP450) .

    Table 1 : Comparative IC₅₀ Values for Analogous Compounds

    Substituent (R)Target EnzymeIC₅₀ (μM)
    CF₃COX-20.12
    4-F-phenylEGFR0.45
    H (parent)COX-21.20

Q. What strategies mitigate synthetic challenges, such as low yields in thiazole ring formation?

  • Optimization :

  • Solvent Effects : Replace DMF with DMSO to stabilize intermediates via H-bonding .
  • Catalyst Screening : Test Pd₂(dba)₃/XPhos for Suzuki couplings, which improves aryl-thiazole coupling efficiency (yield ↑20%) .
    • Troubleshooting : Use in situ IR to monitor thiazole cyclization (disappearance of C≡N stretch at 2200 cm⁻¹) .

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